An In-depth Technical Guide to Ethyl 3-(4-methoxybenzoyl)propionate
An In-depth Technical Guide to Ethyl 3-(4-methoxybenzoyl)propionate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Ethyl 3-(4-methoxybenzoyl)propionate (CAS No. 15118-67-9), a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, robust synthesis and purification protocols, and thorough analytical characterization. Furthermore, it explores the compound's significant applications as a building block in pharmaceutical research and drug development. Safety, handling, and storage protocols are also outlined to ensure proper laboratory practice. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
Ethyl 3-(4-methoxybenzoyl)propionate, also known by its IUPAC name ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, is a keto-ester recognized for its utility as a precursor in the synthesis of more complex molecular architectures.
CAS Number: 15118-67-9[1]
Molecular Formula: C₁₃H₁₆O₄[1]
Molecular Weight: 236.27 g/mol [1]
Synonyms: Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, Ethyl 3-p-anisoylpropionate, γ-Oxo-4-methoxybenzenebutyric acid ethyl ester.
Chemical Structure
The molecular structure consists of an ethyl ester group and a 4-methoxybenzoyl group connected by a propylene chain.
Caption: Molecular Structure of Ethyl 3-(4-methoxybenzoyl)propionate
Physicochemical Properties
The properties of this compound make it suitable for various synthetic applications, particularly in contexts requiring good solubility in organic solvents and a crystalline nature that facilitates purification.
| Property | Value | Source(s) |
| Appearance | White to yellow or cream crystals/powder | Thermo Fisher Scientific |
| Melting Point | 49-53 °C | Thermo Fisher Scientific |
| Boiling Point | No data available (decomposes) | - |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, DMSO, DMF) | MarkHerb |
| Purity (Assay) | ≥97.5% (GC) | Thermo Fisher Scientific |
Synthesis and Purification
The most common and industrially scalable synthesis of Ethyl 3-(4-methoxybenzoyl)propionate involves a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This approach is efficient and utilizes readily available starting materials.
Synthesis Pathway
Caption: Two-step synthesis workflow for Ethyl 3-(4-methoxybenzoyl)propionate.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 3-(4-Methoxybenzoyl)propionic acid
This step leverages the electron-donating nature of the methoxy group on anisole, which directs the electrophilic acylation to the para position.[2] Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the succinic anhydride to generate a highly reactive acylium ion intermediate.[3][4][5]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.
-
Reagents: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable solvent like nitrobenzene or carbon disulfide. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Reaction: Add a solution of succinic anhydride (1.0 eq) and anisole (1.0 eq) in the same solvent dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours. Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude acid product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The intermediate, 3-(4-methoxybenzoyl)propionic acid, is typically obtained as a white to off-white solid.
Step 2: Fischer Esterification to form Ethyl 3-(4-methoxybenzoyl)propionate
This is a classic acid-catalyzed esterification.[6][7][8] Using a large excess of ethanol shifts the reaction equilibrium towards the product, maximizing the yield as dictated by Le Châtelier's principle.[7][8][9]
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 3-(4-methoxybenzoyl)propionic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.[10]
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.[6]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized Ethyl 3-(4-methoxybenzoyl)propionate is achieved through a combination of spectroscopic methods.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz) The proton NMR spectrum provides unambiguous evidence for the structure by showing characteristic signals for each unique proton environment.
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δ 7.95 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group, deshielded by its electron-withdrawing effect.
-
δ 6.95 (d, J=8.8 Hz, 2H): Aromatic protons meta to the carbonyl group, shielded by the electron-donating methoxy group.
-
δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂-) of the ethyl ester group, split into a quartet by the adjacent methyl group.
-
δ 3.88 (s, 3H): Protons of the methoxy group (-OCH₃), appearing as a sharp singlet.
-
δ 3.25 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the aromatic ketone (-CO-CH₂-).
-
δ 2.80 (t, J=6.6 Hz, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COOEt).
-
δ 1.25 (t, J=7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group, split into a triplet.
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 101 MHz) The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment. Carbonyl carbons are characteristically found at the low-field end of the spectrum.[11]
-
δ 196.5: Aromatic ketone carbonyl carbon (C=O).
-
δ 173.0: Ester carbonyl carbon (C=O).
-
δ 163.5: Aromatic carbon attached to the methoxy group.
-
δ 130.5: Aromatic carbons ortho to the carbonyl group (CH).
-
δ 129.5: Quaternary aromatic carbon attached to the propionyl chain.
-
δ 113.8: Aromatic carbons meta to the carbonyl group (CH).
-
δ 60.8: Methylene carbon of the ethyl ester (-O-CH₂-).
-
δ 55.5: Methoxy carbon (-OCH₃).
-
δ 33.5: Methylene carbon adjacent to the aromatic ketone (-CO-CH₂-).
-
δ 28.5: Methylene carbon adjacent to the ester carbonyl (-CH₂-COOEt).
-
δ 14.2: Methyl carbon of the ethyl ester (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
-
~2980-2900 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretch of the aliphatic ester.[12][13]
-
~1680 cm⁻¹: A strong C=O stretching band for the aryl ketone, typically at a lower frequency due to conjugation with the aromatic ring.
-
~1600, 1510 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1250-1030 cm⁻¹: Strong, broad C-O stretching bands, characteristic of both the ester and the aryl ether functionalities.[12][13]
Mass Spectrometry (MS)
Electron Ionization (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 236. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the characteristic methoxybenzoyl cation at m/z = 135.
Applications in Research and Drug Development
Ethyl 3-(4-methoxybenzoyl)propionate is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate. Its bifunctional nature (a ketone and an ester) allows for diverse chemical transformations.
-
Precursor for Heterocyclic Synthesis: The keto-ester functionality is a classic precursor for synthesizing various five- and six-membered heterocycles, such as pyridazinones, pyrazolones, and butenolides, which form the core of many biologically active compounds.
-
Intermediate for APIs: It is a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The propionic acid moiety is a common structural feature in many pharmaceuticals.
-
Scaffold for Medicinal Chemistry: The molecule provides a robust scaffold that can be readily modified at several positions: the aromatic ring, the ketone, and the ester. This allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies in the drug discovery process.
Safety, Handling, and Storage
As a standard laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds provide essential guidance.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a laboratory fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.
-
Fire Safety: Keep away from heat, sparks, and open flames. The compound is a solid, but fine dust can form explosive mixtures with air.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
Ethyl 3-(4-methoxybenzoyl)propionate is a versatile and important chemical intermediate with a well-defined profile. Its straightforward, high-yield synthesis from common starting materials makes it an attractive building block for both academic research and industrial applications. The presence of two distinct carbonyl functionalities provides synthetic handles for a wide range of chemical modifications, cementing its role as a key precursor in the development of novel heterocyclic systems and active pharmaceutical ingredients. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application.
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